molecular formula C12H12N2O5 B2902313 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione CAS No. 2034523-86-7

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione

Cat. No.: B2902313
CAS No.: 2034523-86-7
M. Wt: 264.237
InChI Key: QQTBSMBXUXJSKH-UHFFFAOYSA-N
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Description

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyrrolidine ring, and an oxazolidine-2,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the furan-3-carbonyl precursor. This is followed by the formation of the pyrrolidine ring through cyclization reactions. The final step involves the formation of the oxazolidine-2,4-dione moiety under specific reaction conditions, such as the use of appropriate catalysts and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The furan ring may interact with enzymes or receptors, while the pyrrolidine ring can modulate biological pathways. The oxazolidine-2,4-dione moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.

    Furan derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.

    Oxazolidine derivatives: Compounds like oxazolidine-2,4-dione and its analogs.

Uniqueness

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to its combination of three distinct functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10-7-19-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-18-6-8/h2,4,6,9H,1,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTBSMBXUXJSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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